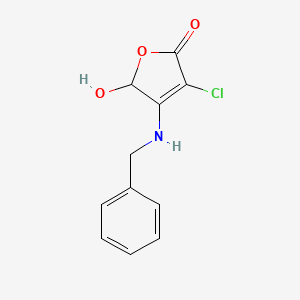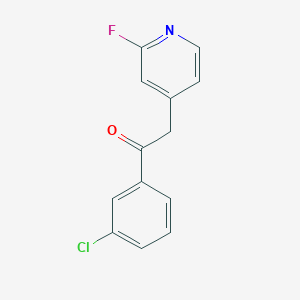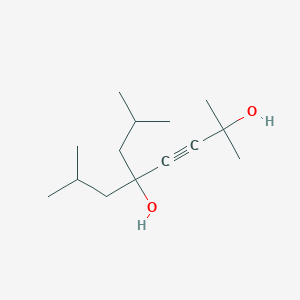
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol is an organic compound with the molecular formula C13H24O2. This compound is characterized by the presence of two hydroxyl groups and a triple bond within its carbon chain. It is a member of the alkyne family and is known for its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of high-pressure systems and temperature control to optimize the reaction conditions.
化学反应分析
Types of Reactions
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
科学研究应用
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,7-Dimethyl-3-octen-5-yne-2,7-diol: Similar structure but with a double bond instead of a triple bond.
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Contains two triple bonds and is used in different chemical contexts.
Uniqueness
2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a triple bond
属性
CAS 编号 |
269396-78-3 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
2,7-dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol |
InChI |
InChI=1S/C14H26O2/c1-11(2)9-14(16,10-12(3)4)8-7-13(5,6)15/h11-12,15-16H,9-10H2,1-6H3 |
InChI 键 |
RKXSVGTYXICSKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC(C)C)(C#CC(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
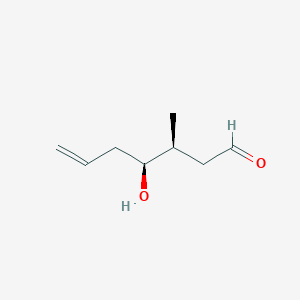

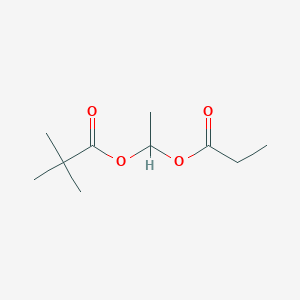
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
